2-Amino-3-hydroxynaphthoquinone
Overview
Description
2-Amino-3-hydroxynaphthoquinone (AHNQ) is a synthetic compound, which has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of naphthoquinones, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. AHNQ has been synthesized using various methods, and its mechanism of action has been extensively studied to explore its therapeutic potential.
Scientific Research Applications
Anti-Malarial Activity
2-Amino-3-hydroxynaphthoquinone and its derivatives have been investigated for anti-malarial properties. Studies on 3-alkyl-2-hydroxy-1,4-naphthoquinones have shown significant activity against the malaria-causing Plasmodium falciparum, with minimal cytotoxicity, suggesting potential as starting points for new anti-malarial drugs (Schuck et al., 2013).
Biochemical Synthesis and Characterization
Aminonaphthoquinone derivatives have been synthesized using Ceric Ammonium Nitrate (CAN) as a catalyst, a process of great interest in medicinal chemistry due to their biological activities. These compounds have diverse applications and are characterized using NMR, vibrational, and chromatographic techniques (Piermattey et al., 2020).
Prostate-Specific Antigen Detection
Hydroxynaphthoquinone derivatives have been used in the development of label-free electrochemical methods for protein detection, specifically for Prostate Specific Antigen (PSA). This demonstrates their utility in biochemical sensor applications (Strzemińska et al., 2016).
Antifungal Activity
Lawsone derivatives, which include hydroxynaphthoquinones, have shown effective antifungal properties against yeast strains, suggesting their potential as leading compounds against human fungal infections (Filho et al., 2016).
Molecular Basis of Drug Resistance
Hydroxynaphthoquinones, including atovaquone, a key compound used against malaria, Pneumocystis pneumonia, and toxoplasmosis, have been studied to understand the molecular basis of drug resistance in parasites and pathogenic fungi (Kessl et al., 2007).
Thermal and Spectral Properties
The thermal and spectral properties of hydroxynaphthoquinones, including their alkali metal complexes, have been studied. These properties are important for understanding the behavior of these compounds in various biological and chemical reactions (Kathawate et al., 2015).
Synthesis of Functionalized Hetero- and Carbocycles
Hydroxynaphthoquinones have been used in multicomponent reactions for the synthesis of diverse functionalized molecules, demonstrating their versatility in organic synthesis (Khan et al., 2014).
Synthesis and Activity Against Parasites
Atovaquone derivatives synthesized from hydroxynaphthoquinones have shown significant activity against Toxoplasma gondii and Plasmodium falciparum, providing insights for developing new therapeutics for apicomplexan parasites (Baramee et al., 2006).
Inhibitory Activities of Phosphodiesterase 4
Hydroxynaphthoquinones from Arnebia euchroma have been studied for their inhibitory activities on phosphodiesterase 4, indicating potential therapeutic applications (Ke, 2010).
properties
IUPAC Name |
3-amino-4-hydroxynaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQDQBRCPNTKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944808 | |
Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxynaphthoquinone | |
CAS RN |
22158-41-4 | |
Record name | 2-Amino-3-hydroxynaphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022158414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC118394 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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